molecular formula C18H17ClFNO2 B2499790 2-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide CAS No. 1421506-61-7

2-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Cat. No. B2499790
CAS RN: 1421506-61-7
M. Wt: 333.79
InChI Key: XPVLSJOTXQXBEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and precise control over reaction conditions. In the case of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, the compound was successfully synthesized and its crystal structure determined by X-ray single-crystal diffraction . Similarly, the synthesis of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was achieved, and the compound was characterized using various techniques including NMR, IR, MS, and elemental analysis, in addition to X-ray crystallography . These studies highlight the intricate processes involved in the synthesis of benzamide derivatives and the importance of characterization to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The crystal structure of the synthesized 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide belongs to a novel class, indicating that it may have unique properties or applications that have not been previously reported . The molecular packing in the crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide is stabilized by N–H···O hydrogen bonds, which is a common motif in solid-state structures of benzamides .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can lead to the formation of various products depending on the reaction conditions and the nature of the reactants. For instance, the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines resulted in the formation of 4-chloro-5-hydroxy-1H-benzo[g]indoles as major compounds, showcasing the potential for generating diverse chemical structures from similar starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal structure determination provides insights into the density and molecular volume, which are important for understanding the material's behavior in different environments. For example, the density of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide was found to be 1.519 g/cm3 , while the density of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was reported as 1.311 g/cm3 . These values are indicative of the solid-state packing efficiency and can affect properties such as solubility and melting point.

Scientific Research Applications

Glycogen Phosphorylase Inhibition

The compound 2-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, due to its structural similarity to substances studied in the synthesis and pharmacological evaluation of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, may exhibit potent inhibitory activity against glycogen phosphorylase (GP). This enzyme plays a crucial role in glucose regulation, and its inhibition has been associated with potential therapeutic applications for diabetes. Compounds with similar structures have demonstrated significant hypoglycemic activity in diabetic models, suggesting potential applications in diabetes management (Onda et al., 2008).

Opioid Ligand Binding

Research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives, closely related to the chemical structure of interest, has revealed moderate to high binding affinities for the μ opioid receptor, suggesting possible applications in pain management. These studies highlight the importance of specific structural features, such as hydroxyl substitution, in enhancing receptor affinity and selectivity, which could be relevant for designing new analgesic drugs (Deekonda et al., 2016).

Fluoride Anion Sensing

Compounds structurally related to this compound have demonstrated the ability to serve as effective colorimetric sensors for fluoride anions. This is particularly useful for environmental and health-related applications where fluoride levels need to be monitored. The sensing mechanism is often attributed to deprotonation-enhanced intramolecular charge transfer (ICT), which leads to a visible color change detectable by the naked eye (Younes et al., 2020).

PET Imaging of Retinoid X Receptor

Analogues of bexarotene, a compound related to this compound, have been synthesized for potential use in PET imaging of the retinoid X receptor (RXR). These compounds are useful for investigating diseases where RXR is implicated, offering insights into the receptor's role in disease progression and providing a basis for new therapeutic strategies (Wang et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-9-14(20)5-6-15(16)17(22)21-11-18(23)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVLSJOTXQXBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=C(C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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